molecular formula C21H25N3O4S B5533479 2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5533479
M. Wt: 415.5 g/mol
InChI Key: QIMRKARPIDVOSW-UHFFFAOYSA-N
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Description

The compound "2-isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline" represents a class of tetrahydroisoquinoline derivatives, which have been explored for various synthetic and medicinal chemistry applications. This compound, like its analogs, features a complex structure with multiple functional groups that contribute to its reactivity and physical-chemical properties.

Synthesis Analysis

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, which are structurally related to the target compound, has been achieved through 1,3-dipolar cycloadditions involving isoquinolinium azomethine ylides and sulfinyl dipolarophiles (García Ruano et al., 2011). These reactions exhibit complete regioselectivity and high facial selectivity, indicating a controlled synthetic pathway that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is modified with various substituents, including sulfonyl and isonicotinoyl groups. The molecular geometry and configuration are crucial for the compound's reactivity and interaction with biological targets. Studies have shown that the stereochemistry and the nature of substituents significantly affect the biological activity of these molecules (Grunewald et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of tetrahydroisoquinoline derivatives is influenced by the functional groups attached to the core structure. For example, the sulfonylmethyl group can undergo various chemical transformations, including radical cyclization and sulfonylation reactions (Liu et al., 2016). These reactions are pivotal for the modification and functionalization of the tetrahydroisoquinoline skeleton, providing a pathway for the synthesis of a wide array of derivatives with diverse biological activities.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

Enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives were obtained through 1,3-dipolar reactions, showcasing the compound's versatility in asymmetric synthesis for potential pharmacological applications (García Ruano et al., 2011). Similarly, a formal [3 + 3] cycloaddition reaction using specific sulfonamides highlights a novel synthesis pathway for related compounds, potentially enriching the pool of bioactive molecules (Tominaga et al., 1992).

Photooxidation and Photocatalytic Activities

Research into the photocatalytic activities of certain cationic Ir(III) complexes reveals insights into the generation of singlet oxygen and the photooxidation of sulfides into sulfoxides, underscoring the potential environmental or synthetic applications of structurally similar compounds (Li & Ye, 2019).

Stereochemical Aspects and Molecular Interactions

Stereochemical investigations of tetrahydroisoquinoline derivatives provide valuable information on the 3D arrangement of atoms, crucial for understanding the interaction with biological targets. For example, the stereochemistry of c-4-bromo-r-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been elucidated, offering insights into their configurational properties (Sugiura et al., 1997).

Potential Anticancer Activity

The tetrahydroisoquinoline scaffold has been explored for its anticancer properties, with specific derivatives showing potent cytotoxicity against various cancer cell lines. This underscores the potential therapeutic applications of compounds with similar structural features (Redda et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Both pyrrolidine and tetrahydroisoquinoline derivatives have been found to exert diverse biological activities against various pathogens and disorders .

Future Directions

Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis. The pyrrolidine and tetrahydroisoquinoline moieties present in this compound are both areas of active research in medicinal chemistry .

properties

IUPAC Name

[7-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-28-15-19-3-2-11-24(19)29(26,27)20-5-4-16-8-12-23(14-18(16)13-20)21(25)17-6-9-22-10-7-17/h4-7,9-10,13,19H,2-3,8,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMRKARPIDVOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1S(=O)(=O)C2=CC3=C(CCN(C3)C(=O)C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isonicotinoyl-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline

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